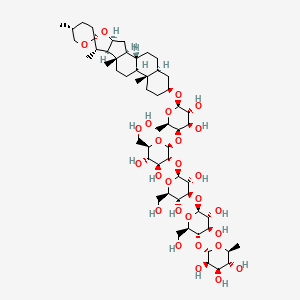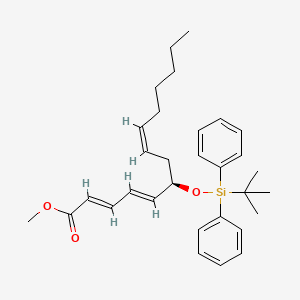
(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is a synthetic compound that has gained significant attention in scientific research. It is a member of the tetraene ester family and is commonly used as a tool compound in the study of biological systems.
Mechanism of Action
The mechanism of action of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. It has also been shown to bind to proteins and modulate their activity.
Biochemical and Physiological Effects:
(this compound)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been shown to inhibit the activity of phospholipase A2, which is involved in the release of arachidonic acid from cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological systems. However, one limitation of using this compound is that it may not accurately reflect the activity of these enzymes and proteins in vivo.
Future Directions
There are several future directions for the use of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate in scientific research. One direction is the development of more selective inhibitors of specific enzymes and proteins. Another direction is the use of this compound in the study of protein-ligand interactions. Additionally, this compound may be useful in the development of new drugs for the treatment of inflammation and pain.
Synthesis Methods
The synthesis of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate involves a multi-step process. The first step involves the reaction of methyl 6-oxohexanoate with tert-butyldiphenylsilyl chloride to form methyl 6-(tert-butyldiphenylsilyl)hexanoate. This compound is then reacted with 1,3-butadiene to form (E)-methyl 6-(tert-butyldiphenylsilyloxy)hexa-2,4-dienoate. The final step involves the selective hydrogenation of the triene moiety to form (this compound)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate.
Scientific Research Applications
((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is commonly used as a tool compound in the study of biological systems. It has been shown to modulate the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. Additionally, it has been used as a probe to study the binding interactions of small molecules with proteins.
properties
IUPAC Name |
methyl (2E,4E,6R,8Z)-6-[tert-butyl(diphenyl)silyl]oxytetradeca-2,4,8-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O3Si/c1-6-7-8-9-10-13-20-27(21-18-19-26-30(32)33-5)34-35(31(2,3)4,28-22-14-11-15-23-28)29-24-16-12-17-25-29/h10-19,21-27H,6-9,20H2,1-5H3/b13-10-,21-18+,26-19+/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHCDAUVPFRCEC-IPYVDYMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isoxazolecarboxylicacid,5-[4-(1,1-dimethylethyl)phenyl]-3-methyl-,ethylester(9CI)](/img/no-structure.png)
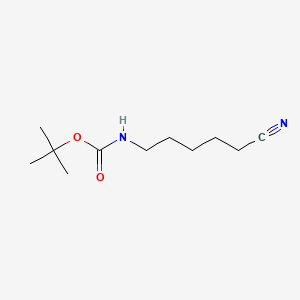
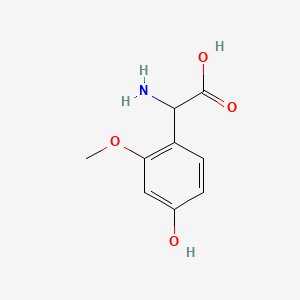
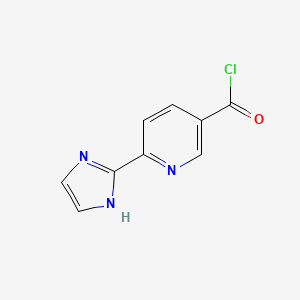
![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)
![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
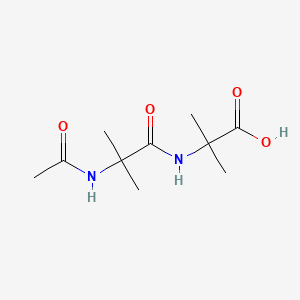
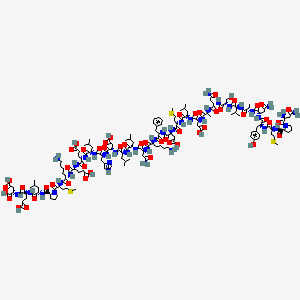
![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)
